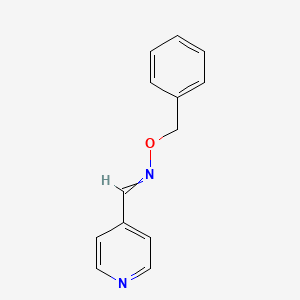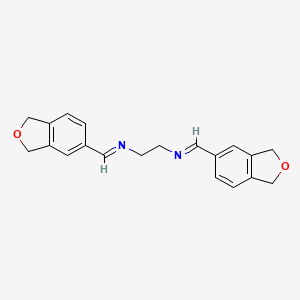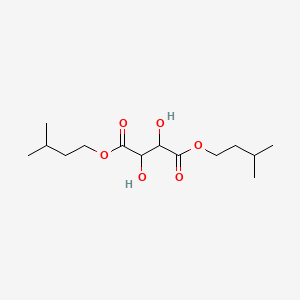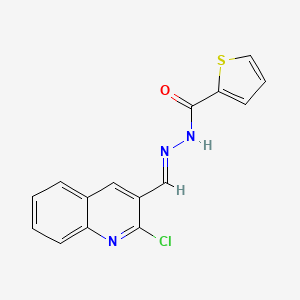![molecular formula C35H38O B11969245 1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone CAS No. 859056-00-1](/img/structure/B11969245.png)
1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone is an organic compound with a complex structure that includes multiple aromatic rings and a central acetone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives with acetone, followed by further functionalization to introduce the 4-methylphenylpropyl groups. The reaction conditions often require the use of strong acids like aluminum chloride as catalysts and anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic rings can participate in π-π interactions, while the acetone moiety can form hydrogen bonds with active sites of enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-methoxyphenyl)-1,3-propanedione: A diketone with similar aromatic structures but different functional groups.
1,3-Bis(4-methylphenyl)-2-propen-1-one: Another compound with similar aromatic rings but different connectivity and functional groups.
Uniqueness
1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone is unique due to its specific arrangement of aromatic rings and the presence of the 4-methylphenylpropyl groups
Propriétés
Numéro CAS |
859056-00-1 |
|---|---|
Formule moléculaire |
C35H38O |
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
1,3-bis[4-[3-(4-methylphenyl)propyl]phenyl]propan-2-one |
InChI |
InChI=1S/C35H38O/c1-27-9-13-29(14-10-27)5-3-7-31-17-21-33(22-18-31)25-35(36)26-34-23-19-32(20-24-34)8-4-6-30-15-11-28(2)12-16-30/h9-24H,3-8,25-26H2,1-2H3 |
Clé InChI |
OZVXWSBZEUEGCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCCC2=CC=C(C=C2)CC(=O)CC3=CC=C(C=C3)CCCC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(1-Carboxyethyl)amino]benzoic acid](/img/structure/B11969192.png)
![(2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11969195.png)
![(2E)-6-benzyl-2-(4-butoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11969207.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969211.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969224.png)


![4-[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11969238.png)

